molecular formula C10H16Cl2N2 B6223452 9-methyl-2,3,4,5-tetrahydro-1H-1,4-benzodiazepine dihydrochloride CAS No. 2763775-90-0

9-methyl-2,3,4,5-tetrahydro-1H-1,4-benzodiazepine dihydrochloride

Katalognummer B6223452
CAS-Nummer: 2763775-90-0
Molekulargewicht: 235.15 g/mol
InChI-Schlüssel: VXHLEGBTSUPIFD-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Usually In Stock
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

9-Methyl-2,3,4,5-tetrahydro-1H-1,4-benzodiazepine dihydrochloride (MTBD) is a synthetic compound with a wide range of applications in the scientific research field. It is a potent and highly selective agonist of the GABAA receptor, a neurotransmitter receptor found in the central nervous system. MTBD has been used in laboratory experiments to study the physiological and biochemical effects of the GABAA receptor, as well as to develop potential therapeutic treatments.

Wissenschaftliche Forschungsanwendungen

9-methyl-2,3,4,5-tetrahydro-1H-1,4-benzodiazepine dihydrochloride has been used in a variety of scientific research applications, including the study of the physiological and biochemical effects of GABAA receptor activation. It has also been used to develop potential therapeutic treatments for neurological and psychiatric disorders, such as anxiety, depression, and epilepsy. Additionally, this compound has been used to study the effects of GABAA receptor activation on learning and memory, as well as to investigate the effects of GABAA receptor agonists on the development of tolerance to drugs of abuse.

Wirkmechanismus

9-methyl-2,3,4,5-tetrahydro-1H-1,4-benzodiazepine dihydrochloride is a highly selective agonist of the GABAA receptor, a neurotransmitter receptor found in the central nervous system. When this compound binds to the GABAA receptor, it activates the receptor, resulting in the opening of chloride ion channels. This causes an influx of chloride ions into the neuron, resulting in hyperpolarization of the cell membrane and a decrease in neuronal excitability. This leads to a decrease in neurotransmitter release and an overall decrease in neuronal activity.
Biochemical and Physiological Effects
The activation of the GABAA receptor by this compound has a variety of biochemical and physiological effects. It has been shown to reduce anxiety and depression-like behaviors in rodents, as well as to reduce seizures in epileptic animals. Additionally, this compound has been shown to reduce pain sensitivity and to reduce the development of tolerance to drugs of abuse. It has also been shown to improve cognitive performance in rodents, as well as to reduce stress-induced hyperthermia.

Vorteile Und Einschränkungen Für Laborexperimente

9-methyl-2,3,4,5-tetrahydro-1H-1,4-benzodiazepine dihydrochloride has several advantages for use in laboratory experiments. It is a highly selective GABAA receptor agonist, which makes it ideal for studying the effects of GABAA receptor activation. Additionally, it is relatively easy to synthesize and is relatively stable, making it a good choice for long-term experiments. However, this compound is not suitable for use in clinical settings due to its potential for side effects, such as sedation and respiratory depression.

Zukünftige Richtungen

The potential future directions of 9-methyl-2,3,4,5-tetrahydro-1H-1,4-benzodiazepine dihydrochloride research include the development of new therapeutic treatments for neurological and psychiatric disorders, such as anxiety, depression, and epilepsy. Additionally, this compound could be used to study the effects of GABAA receptor activation on learning and memory, as well as to investigate the effects of GABAA receptor agonists on the development of tolerance to drugs of abuse. Finally, this compound could be used to develop new compounds with improved selectivity and potency for GABAA receptor activation.

Synthesemethoden

9-methyl-2,3,4,5-tetrahydro-1H-1,4-benzodiazepine dihydrochloride is synthesized by a two-step reaction involving the condensation of 2-amino-5-chlorobenzophenone and 1,4-dihydro-1-methyl-4-oxo-2-phenyl-3-pyridinecarboxylic acid ethyl ester. The first step involves the formation of a Schiff base, followed by the second step in which the Schiff base is reduced to form the desired product. The reaction is carried out in a solvent such as ethanol and the reaction is catalyzed by a base such as sodium hydroxide.

Eigenschaften

{ "Design of the Synthesis Pathway": "The synthesis pathway for 9-methyl-2,3,4,5-tetrahydro-1H-1,4-benzodiazepine dihydrochloride involves the condensation of o-phenylenediamine with cyclohexanone followed by reduction and chlorination.", "Starting Materials": [ "o-phenylenediamine", "cyclohexanone", "sodium borohydride", "hydrochloric acid", "sodium hypochlorite" ], "Reaction": [ "Condensation of o-phenylenediamine with cyclohexanone in the presence of acetic acid to form 9-methyl-2,3,4,5-tetrahydro-1H-1,4-benzodiazepine", "Reduction of the intermediate product with sodium borohydride in methanol to form the corresponding dihydrochloride salt", "Chlorination of the dihydrochloride salt with sodium hypochlorite in hydrochloric acid to form 9-methyl-2,3,4,5-tetrahydro-1H-1,4-benzodiazepine dihydrochloride" ] }

CAS-Nummer

2763775-90-0

Molekularformel

C10H16Cl2N2

Molekulargewicht

235.15 g/mol

IUPAC-Name

9-methyl-2,3,4,5-tetrahydro-1H-1,4-benzodiazepine;dihydrochloride

InChI

InChI=1S/C10H14N2.2ClH/c1-8-3-2-4-9-7-11-5-6-12-10(8)9;;/h2-4,11-12H,5-7H2,1H3;2*1H

InChI-Schlüssel

VXHLEGBTSUPIFD-UHFFFAOYSA-N

Kanonische SMILES

CC1=C2C(=CC=C1)CNCCN2.Cl.Cl

Reinheit

95

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.